molecular formula C11H21NO5S B2582962 tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate CAS No. 1033718-11-4

tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate

Cat. No.: B2582962
CAS No.: 1033718-11-4
M. Wt: 279.35
InChI Key: QZMISUGTEOFBGE-DTORHVGOSA-N
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Description

tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate: is a synthetic organic compound with the molecular formula C11H21NO5S. This compound is characterized by the presence of a tert-butyl group, a cyclobutyl ring, and a methanesulfonyloxy substituent. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate typically involves multiple steps:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl ring is synthesized through a cyclization reaction, often starting from a suitable diene or a cyclobutane precursor.

    Introduction of the Methanesulfonyloxy Group: The methanesulfonyloxy group is introduced via a substitution reaction, where a hydroxyl group on the cyclobutyl ring is replaced by a methanesulfonyloxy group using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.

    Carbamate Formation: The final step involves the formation of the carbamate group. This is achieved by reacting the intermediate with tert-butyl isocyanate in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate can undergo oxidation reactions, particularly at the methanesulfonyloxy group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it into an amine.

    Substitution: The methanesulfonyloxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It also serves as a probe to investigate the mechanisms of enzyme inhibition.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. They can act as enzyme inhibitors or modulators of biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate involves its interaction with specific molecular targets. The methanesulfonyloxy group can act as a leaving group, facilitating the formation of reactive intermediates that interact with enzymes or receptors. The carbamate group can form stable complexes with metal ions or proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-methylcarbamate: Lacks the cyclobutyl and methanesulfonyloxy groups, making it less reactive.

    N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate: Similar structure but without the tert-butyl group, affecting its steric properties and reactivity.

    tert-butyl N-methyl-N-cyclobutylcarbamate: Lacks the methanesulfonyloxy group, altering its chemical behavior.

Uniqueness

tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate is unique due to the combination of the tert-butyl group, cyclobutyl ring, and methanesulfonyloxy substituent. This unique structure imparts specific reactivity patterns and makes it a versatile intermediate in synthetic chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutyl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12(4)8-6-9(7-8)17-18(5,14)15/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMISUGTEOFBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(C1)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136611
Record name 1,1-Dimethylethyl N-methyl-N-[trans-3-[(methylsulfonyl)oxy]cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033718-21-6
Record name 1,1-Dimethylethyl N-methyl-N-[trans-3-[(methylsulfonyl)oxy]cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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